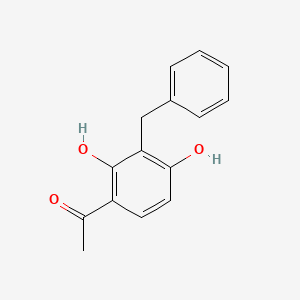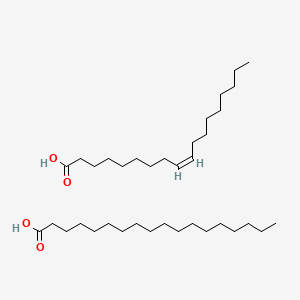
octadecanoic acid;(Z)-octadec-9-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecanoic acid: and (Z)-octadec-9-enoic acid are two distinct fatty acids. Octadecanoic acid, commonly known as stearic acid, is a saturated fatty acid with the chemical formula C₁₈H₃₆O₂. It is widely found in animal and plant fats. (Z)-octadec-9-enoic acid, also known as oleic acid, is an unsaturated fatty acid with the chemical formula C₁₈H₃₄O₂. It is a major component of various vegetable oils, such as olive oil.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Octadecanoic Acid (Stearic Acid):
Hydrogenation of Oleic Acid: Stearic acid can be synthesized by the hydrogenation of oleic acid in the presence of a nickel catalyst.
Saponification of Fats and Oils: Stearic acid is also produced by the saponification of animal fats and vegetable oils, followed by acidification of the resulting soap.
-
(Z)-Octadec-9-enoic Acid (Oleic Acid):
Hydrolysis of Triglycerides: Oleic acid can be obtained by the hydrolysis of triglycerides found in vegetable oils, such as olive oil and sunflower oil.
Chemical Synthesis: Oleic acid can also be synthesized through the oxidation of stearic acid using potassium permanganate.
Industrial Production Methods:
Fractional Distillation: Both stearic acid and oleic acid can be separated from other fatty acids through fractional distillation of hydrolyzed fats and oils.
Crystallization: Stearic acid can be purified by crystallization from solvents like ethanol.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation:
Stearic Acid: Undergoes oxidation to produce stearic aldehyde and stearic acid peroxide.
Oleic Acid: Can be oxidized to produce oxoacids and peroxides.
-
Reduction:
Stearic Acid: Can be reduced to produce stearyl alcohol.
Oleic Acid: Can be hydrogenated to produce stearic acid.
-
Substitution:
Stearic Acid: Reacts with alcohols to form esters.
Oleic Acid: Reacts with halogens to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, oxygen, and hydrogen peroxide.
Reduction: Hydrogen gas and nickel catalyst.
Substitution: Alcohols, halogens, and acids.
Major Products:
Stearic Acid: Stearyl alcohol, stearic aldehyde, and esters.
Oleic Acid: Stearic acid, oxoacids, and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Stearic Acid: Used as a surfactant and emulsifying agent in various chemical formulations.
Oleic Acid: Used as a precursor in the synthesis of various chemicals, including detergents and lubricants.
Biology:
Stearic Acid: Studied for its role in cell membrane structure and function.
Oleic Acid: Investigated for its effects on lipid metabolism and cardiovascular health.
Medicine:
Stearic Acid: Used in the formulation of pharmaceutical tablets and capsules.
Oleic Acid: Explored for its potential anti-inflammatory and anti-cancer properties.
Industry:
Stearic Acid: Used in the production of candles, cosmetics, and plastics.
Oleic Acid: Used in the manufacture of soaps, biodiesel, and food additives.
Wirkmechanismus
Stearic Acid:
Cell Membrane Interaction: Stearic acid integrates into cell membranes, affecting their fluidity and permeability.
Metabolic Pathways: Stearic acid is metabolized in the body to produce energy and other fatty acids.
Oleic Acid:
Lipid Metabolism: Oleic acid is involved in the regulation of lipid metabolism, influencing cholesterol levels and fatty acid synthesis.
Signal Transduction: Oleic acid activates various signaling pathways, including those related to inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Palmitic Acid: A saturated fatty acid with 16 carbon atoms, similar to stearic acid but with a shorter chain length.
Linoleic Acid: An unsaturated fatty acid with two double bonds, similar to oleic acid but with additional unsaturation.
Arachidic Acid: A saturated fatty acid with 20 carbon atoms, similar to stearic acid but with a longer chain length.
Uniqueness:
Stearic Acid: Unique for its high melting point and solid state at room temperature, making it suitable for use in candles and cosmetics.
Oleic Acid: Unique for its high monounsaturated fat content, making it beneficial for heart health and widely used in cooking oils.
Eigenschaften
CAS-Nummer |
68311-06-8 |
|---|---|
Molekularformel |
C36H70O4 |
Molekulargewicht |
566.9 g/mol |
IUPAC-Name |
octadecanoic acid;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H36O2.C18H34O2/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20);9-10H,2-8,11-17H2,1H3,(H,19,20)/b;10-9- |
InChI-Schlüssel |
QWIDXEUVWSDDQX-SVMKZPJVSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O |
Verwandte CAS-Nummern |
68311-06-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


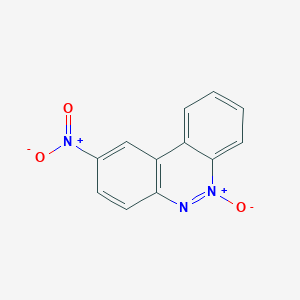
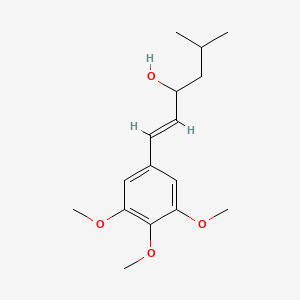
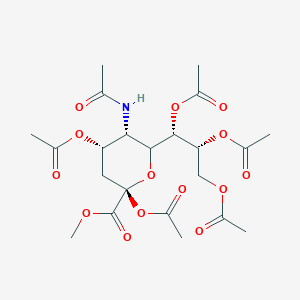
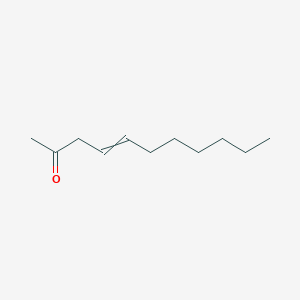

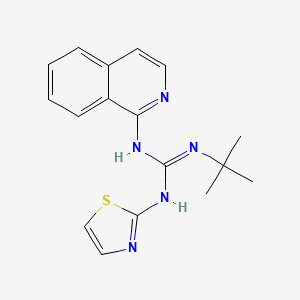
![Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane](/img/structure/B14463554.png)
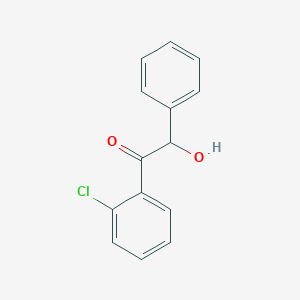
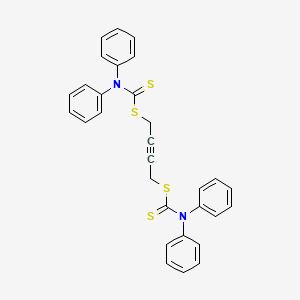
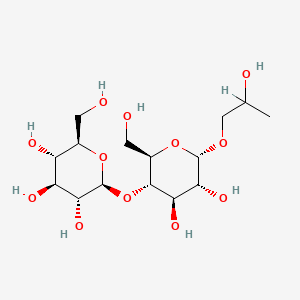
![7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14463578.png)


